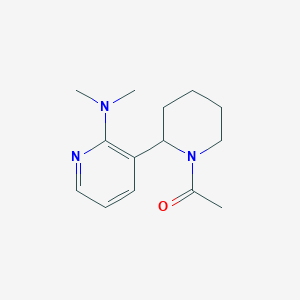

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

1-[2-[2-(dimethylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C14H21N3O/c1-11(18)17-10-5-4-8-13(17)12-7-6-9-15-14(12)16(2)3/h6-7,9,13H,4-5,8,10H2,1-3H3 |

InChI Key |

JEVROWSWKKOMCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Pyridine Intermediate Preparation

A common precursor is 1-(2-chloropyridin-3-yl)ethanone, synthesized by chlorination of 3-acetylpyridine or related derivatives. This intermediate is crucial for subsequent nucleophilic substitution with dimethylamine to introduce the dimethylamino group at the 2-position of the pyridine ring.

- React 3-acetylpyridine with a chlorinating agent (e.g., POCl3) under reflux to yield 1-(2-chloropyridin-3-yl)ethanone.

- Purify by extraction and chromatography.

Introduction of Dimethylamino Group

The 2-chloropyridin-3-yl ethanone intermediate undergoes nucleophilic aromatic substitution with dimethylamine:

- Mix 1-(2-chloropyridin-3-yl)ethanone with excess dimethylamine in a polar aprotic solvent such as DMF.

- Heat under microwave irradiation or conventional reflux (90–120 °C) for 15–20 minutes to facilitate substitution.

- Workup includes aqueous extraction, washing, drying, and purification by column chromatography.

This step yields 1-(2-(2-(dimethylamino)pyridin-3-yl))ethanone.

Final Acetylation

The piperidine nitrogen is acetylated to form the ethanone group:

- Treat the piperidinyl intermediate with acetyl chloride or acetic anhydride in an inert solvent like toluene.

- Use triethylamine as a base to scavenge HCl.

- Stir under reflux for several hours.

- Remove solvent under reduced pressure and purify by recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 3-acetylpyridine | POCl3, reflux | 100–110 | 4–6 hours | 85–90 | Produces 1-(2-chloropyridin-3-yl)ethanone |

| Nucleophilic substitution with dimethylamine | Dimethylamine, DMF, microwave irradiation | 90–120 | 15–20 minutes | 75–80 | Microwave accelerates reaction |

| Piperidine ring introduction | Piperidine, NaBH4, ethanol, N2 atmosphere | <30 | 4 hours | 80–85 | Controlled temperature critical |

| Acetylation | Acetyl chloride, triethylamine, toluene | Reflux (~110) | 3–5 hours | 78–82 | Base neutralizes HCl byproduct |

Research Findings and Optimization

- Microwave-assisted synthesis significantly reduces reaction times for nucleophilic substitution steps while maintaining high yields and purity.

- Use of inert atmosphere (nitrogen) during reduction steps prevents oxidation and side reactions.

- Temperature control below 30 °C during reduction with sodium borohydride is essential to avoid decomposition.

- Purification by column chromatography using 15% ethyl acetate in hexane provides high-purity intermediates.

- Recrystallization from ethyl acetate/methanol mixtures enhances final product crystallinity and yield.

Comparative Notes on Related Compounds

Compounds structurally related to this compound, such as those with diisopropylamino or other amine substitutions on the pyridine ring, follow similar synthetic routes but may require adjustments in reaction conditions due to steric and electronic effects.

| Compound Name | Key Differences | Impact on Synthesis |

|---|---|---|

| This compound | Dimethylamino substituent | Standard nucleophilic substitution |

| 1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone | Bulkier diisopropylamino group | May require longer reaction times or higher temperatures |

| 2-(2-(Cyclopropylamino)pyridin-3-yl)piperidine | Cyclopropyl group alters sterics | Different reactivity, possible alternative routes |

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on pharmacological activity, physicochemical properties, and synthetic strategies.

Table 1: Structural and Functional Analogs

Pharmacological Activity

- Antimicrobial analogs : Tetrazole-based derivatives (e.g., 28 ) exhibit broad-spectrum activity, likely due to hydrophobic interactions with microbial enzymes . In contrast, UDO and UDD target T. cruzi via CYP51 inhibition, leveraging trifluoromethyl groups for enhanced binding .

- Role of substituents: The dimethylamino group in the target compound may improve solubility compared to lipophilic groups (e.g., trifluoromethyl in UDO) while retaining affinity for amine-sensitive targets .

Physicochemical Properties

- Isomerization: Pyridine-piperidine-ethanone analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit amide bond isomerization, impacting conformational stability .

Key Research Findings and Gaps

Enzyme inhibition: The dimethylamino group’s electron-donating properties could modulate CYP or kinase binding, analogous to UDO’s trifluoromethyl group .

Synthetic challenges: Introducing a dimethylamino group on pyridine may require protective strategies to avoid side reactions, as seen in oxadiazole synthesis .

Biological Activity

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone, often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a dimethylamino group and a piperidine ring, which are known for their roles in various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 244.34 g/mol. Its structural components suggest potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are crucial for reducing oxidative stress in cells. For instance, studies have demonstrated that pyridine derivatives can inhibit lipid peroxidation and scavenge free radicals effectively .

- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Certain analogs demonstrated notable efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 75 to 150 µg/mL .

Antioxidant Activity

A study conducted on pyridine derivatives highlighted their ability to act as antioxidants. The evaluation involved measuring the absorbance changes at specific wavelengths to determine the effectiveness of these compounds compared to standard antioxidants like Trolox. The results indicated that certain derivatives exhibited high antioxidant activity, with percentages ranging from 71% to 82% inhibition .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound A | 1.1 | High |

| Compound B | 10.7 | Moderate |

| Compound C | >100 | Low |

Antimicrobial Activity

In vitro tests assessed the antimicrobial potential of various pyridine derivatives against common pathogens. The results showed that some compounds were effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Case Studies

Several case studies have reported the pharmacological effects of compounds structurally related to this compound:

- Neuropharmacological Effects : A study exploring the effects of dimethylamino-pyridine derivatives on neurotransmitter systems indicated potential anxiolytic and antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and dopamine pathways.

- Cancer Research : Research has also focused on the cytotoxic effects of similar compounds on cancer cell lines. Certain derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.